5-Bromo-4-chloro-8-fluoroquinazoline
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Overview
Description
5-Bromo-4-chloro-8-fluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H3BrClFN2. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine, chlorine, and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 5-Bromo-4-chloro-8-fluoroquinazoline typically involves halogenation reactions. One common method is the site-selective Suzuki–Miyaura coupling of heteroaryl halides . This reaction involves the coupling of a halogenated quinazoline with aryl boronic acids or esters in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is highly efficient, making it suitable for industrial-scale production .
Chemical Reactions Analysis
5-Bromo-4-chloro-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with potassium permanganate can yield quinazoline N-oxides.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a prominent reaction for this compound, allowing the formation of C-C bonds with various aryl groups.
Scientific Research Applications
5-Bromo-4-chloro-8-fluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Industrial Applications: It is employed in the synthesis of agrochemicals and materials science for the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potent candidate for anticancer drug development .
Comparison with Similar Compounds
5-Bromo-4-chloro-8-fluoroquinazoline can be compared with other halogenated quinazolines, such as:
6-Bromo-2-chloro-5-fluoroquinazoline: Similar in structure but differs in the position of halogen atoms, affecting its reactivity and biological activity.
8-Bromo-2-chloro-6-fluoroquinazoline: Another analog with different halogen positions, used in similar applications but with distinct properties.
The unique combination of bromine, chlorine, and fluorine in this compound provides it with unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H3BrClFN2 |
---|---|
Molecular Weight |
261.48 g/mol |
IUPAC Name |
5-bromo-4-chloro-8-fluoroquinazoline |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)7-6(4)8(10)13-3-12-7/h1-3H |
InChI Key |
FDTMGWURXRBCPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=CN=C2Cl)Br |
Origin of Product |
United States |
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